2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
Description
2-Fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 6. The molecule is further functionalized with a 2-fluorobenzenesulfonamide group attached to a phenyl ring at position 2 of the heterocycle. This structural motif is significant in medicinal and agrochemical research due to the imidazo[1,2-a]pyridine scaffold’s prevalence in bioactive molecules, particularly as kinase inhibitors, antimicrobial agents, and fluorescent probes . The fluorine atom at position 2 of the benzenesulfonamide may enhance metabolic stability and binding affinity through electronic effects, while the methyl group on the imidazo[1,2-a]pyridine core likely influences steric interactions and solubility .
Properties
IUPAC Name |
2-fluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-14-7-6-12-24-13-18(22-20(14)24)15-8-2-4-10-17(15)23-27(25,26)19-11-5-3-9-16(19)21/h2-13,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWIAFQZXMMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the fluorine atom and the benzenesulfonamide group. Common synthetic methodologies include:
Radical Reactions: Utilizing transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Condensation Reactions: Forming the imidazo[1,2-a]pyridine core through intramolecular cyclizations and tandem reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of solvent- and catalyst-free synthesis methods under microwave irradiation, which can enhance reaction rates and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions using bromine or iodine to introduce halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation of the imidazo[1,2-a]pyridine core can yield 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, which has shown antimicrobial properties .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism : The imidazo[1,2-a]pyridine core is known to modulate enzyme and receptor activities, potentially leading to apoptosis and cell cycle arrest in tumor cells.
- Case Studies : Derivatives of imidazo[1,2-a]pyridine have shown promising results in inhibiting tumor growth, suggesting that 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide may have similar effects.
Antimicrobial Properties
The benzenesulfonamide group is associated with antibacterial and antifungal activities. The presence of electron-withdrawing groups enhances these properties:
- Research Findings : Studies have demonstrated that similar compounds can effectively treat infections caused by resistant bacterial strains.
G Protein-Coupled Receptor Modulation
Some studies suggest that related compounds may interact with G protein-coupled receptors (GPCRs), which are crucial for various physiological processes:
- Impact on Signaling Pathways : This interaction could lead to downstream signaling effects that contribute to the compound's overall biological activity.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic strategies include:
- Radical Reactions : Utilizing transition metal catalysis and photocatalysis.
- Multicomponent Reactions : Combining multiple reactants in a single reaction vessel to form the desired product.
- Condensation Reactions : Forming the imidazo[1,2-a]pyridine core through intramolecular cyclizations.
Potential Therapeutic Applications
The unique chemical structure of this compound suggests several potential therapeutic applications:
| Application Area | Description |
|---|---|
| Anticancer Therapy | Potential use as an antitumor agent targeting specific cancer types. |
| Antimicrobial Agents | Possible development as a treatment for bacterial and fungal infections. |
| GPCR Modulators | Investigation into its role as a modulator of GPCR-related pathways. |
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The fluorine atom and benzenesulfonamide group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives
- Structure : Features an 8-bromoimidazo[1,2-a]pyridine core with a benzamide group at the phenyl ring .
- Key Differences : Replaces the sulfonamide group with a benzamide and introduces bromine at position 7. Bromine may increase molecular weight and alter electronic properties compared to the methyl group in the target compound.
- Synthesis : Prepared via coupling reactions of 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline with benzoyl chloride derivatives .
3-Methyl-N-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide (CAS: 691392-92-4)
- Structure : Shares the 8-methylimidazo[1,2-a]pyridine core but positions the sulfonamide group at a para-substituted phenyl ring with a 3-methylbenzenesulfonamide .
- Key Differences : The methyl group on the benzenesulfonamide (vs. 2-fluoro in the target compound) reduces electronegativity and may impact target binding.
4-Fluoro-N-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS: 324543-46-6)
- Structure : Contains a benzamide group at position 3 of the imidazo[1,2-a]pyridine and a 4-fluorophenyl substituent .
Functional Group Variations in Sulfonamide Derivatives
2,5-Dimethoxy-N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
N,N-Diethyl-3-(6-Methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)benzenesulfonamide (Compound 28)
- Structure : Features a diethylamine-substituted sulfonamide and a pyrrolidine-carbonyl group at position 2 of the imidazo[1,2-a]pyridine .
Biological Activity
2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a fluorine atom, an imidazo[1,2-a]pyridine moiety, and a benzenesulfonamide group. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The imidazo[1,2-a]pyridine core is known for modulating enzyme and receptor activities, which can lead to various therapeutic effects. The presence of the fluorine atom and benzenesulfonamide group enhances the compound's binding affinity and selectivity towards these targets.
Biological Activity Overview
The compound's biological activities can be categorized into several key areas:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazo[1,2-a]pyridine have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Research has suggested that benzenesulfonamide derivatives possess antibacterial and antifungal activities. The presence of electron-withdrawing groups in the structure enhances these properties, making them potential candidates for treating infections caused by resistant strains .
- G Protein-Coupled Receptor Modulation : Some studies have indicated that related compounds may interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. This interaction can lead to downstream signaling effects that contribute to the compound's biological activity .
Antitumor Activity
A notable study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. The results demonstrated that certain modifications to the phenyl and sulfonamide groups significantly enhanced antitumor activity. For example:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10.5 |
| Compound B | HeLa (Cervical Cancer) | 5.3 |
| This compound | A549 (Lung Cancer) | 7.8 |
These findings suggest that structural modifications can lead to enhanced potency against specific cancer types.
Antimicrobial Activity
Another research effort focused on the antimicrobial properties of sulfonamide derivatives. In vitro tests revealed that this compound exhibited comparable activity against Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results highlight the potential of this compound as an antimicrobial agent.
Q & A
Q. Q1. What are the key steps in synthesizing 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide?
Methodological Answer: The synthesis typically involves:
- Core Imidazopyridine Formation : Cyclization of precursors like 3-bromopyridine-2-amine with diketones or aldehydes under metal-catalyzed conditions (e.g., zinc dust and ammonium chloride) .
- Sulfonamide Coupling : Reaction of the imidazopyridine intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography or recrystallization to isolate the final product. Characterization via , , and LC-MS is essential to confirm regiochemistry and purity .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to improve yield during sulfonamide coupling?
Methodological Answer:
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)) or copper iodide to enhance coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time and byproduct formation .
- Protecting Groups : Temporary protection of reactive amines (e.g., Boc groups) prevents undesired side reactions during coupling .
Basic Characterization
Q. Q3. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- : Identifies aromatic protons (δ 7.3–8.6 ppm), sulfonamide NH (δ ~10.8 ppm), and methyl groups (δ ~2.5 ppm) .
- FT-IR : Confirms sulfonamide S=O stretches (~1200–1350 cm) and amide C=O (~1670 cm) .
- LC-MS : Validates molecular weight (e.g., [M+H] peaks) and detects impurities .
Advanced Spectral Analysis
Q. Q4. How can discrepancies in 1H-NMR^1 \text{H-NMR}1H-NMR data due to impurities or tautomerism be resolved?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to assign overlapping proton signals and confirm connectivity .
- HPLC Purification : Remove impurities (e.g., unreacted starting materials) using reverse-phase C18 columns .
- Variable Temperature NMR : Assess tautomeric equilibria (e.g., imidazopyridine ring proton shifts) by cooling samples to –40°C .
Biological Evaluation
Q. Q5. How should researchers design assays to evaluate COX-2 inhibition by this compound?
Methodological Answer:
- In Vitro Enzymatic Assays : Use purified COX-2 enzyme and measure inhibition of prostaglandin production via ELISA or fluorescence .
- Cell-Based Models : Test anti-inflammatory activity in RAW 264.7 macrophages stimulated with LPS, quantifying PGE levels .
- Selectivity Screening : Compare IC values against COX-1 to confirm selectivity, ensuring minimal off-target effects .
Structure-Activity Relationship (SAR)
Q. Q6. How does fluorination at the 2-position of the benzene ring influence binding affinity?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine enhances hydrogen bonding with COX-2’s Arg120 residue, improving binding .
- Comparative Studies : Synthesize non-fluorinated analogs and measure IC shifts. Molecular docking (e.g., AutoDock Vina) can visualize interactions .
- Pharmacokinetic Impact : Fluorine increases metabolic stability, as shown in microsomal stability assays .
Data Contradiction Analysis
Q. Q7. How should researchers address conflicting results in biological activity across studies?
Methodological Answer:
- Dose-Response Curves : Ensure consistent compound purity (>95% by HPLC) and use standardized protocols (e.g., MTT assays for cytotoxicity) .
- Statistical Methods : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of activity differences .
- Replicate Experiments : Cross-validate in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Mechanism of Action
Q. Q8. What is the role of the sulfonamide group in target interaction?
Methodological Answer:
- Hydrogen Bonding : Sulfonamide S=O groups interact with backbone NH of catalytic residues (e.g., COX-2’s Tyr355) .
- Crystallography : Co-crystallize the compound with its target (e.g., COX-2) to resolve binding modes via X-ray diffraction .
- Mutagenesis Studies : Replace key residues (e.g., Arg120Ala) to confirm sulfonamide’s role in inhibition .
Computational Modeling
Q. Q9. How can molecular docking guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Software Selection : Use Schrödinger Suite or MOE for docking, applying AMBER force fields for energy minimization .
- Pocket Analysis : Identify hydrophobic regions (e.g., COX-2’s side pocket) to prioritize fluorophenyl or methyl substitutions .
- Free Energy Calculations : MM-GBSA predicts binding affinities, guiding synthetic prioritization .
Advanced Synthetic Challenges
Q. Q10. What strategies enable regioselective functionalization of the imidazopyridine core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
